

An In-depth Technical Guide to the Spectral Data of m-Phenoxytoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for m-phenoxytoluene. The information is presented in a clear, structured format to facilitate easy interpretation and comparison, supplemented by detailed experimental protocols and a logical workflow diagram.

Core Spectral Data

The following sections present the key spectral data for m-phenoxytoluene in a tabulated format.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
7.35 - 7.25	m	-	Aromatic Protons
7.15 - 7.05	m	-	Aromatic Protons
6.95 - 6.80	m	-	Aromatic Protons
2.34	S	-	-CH₃

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm	Assignment
157.8	C-O (phenoxy)
157.2	C-O (tolyl)
139.8	C-CH₃
129.8	Aromatic CH
129.5	Aromatic CH
123.5	Aromatic CH
122.8	Aromatic CH
119.2	Aromatic CH
118.9	Aromatic CH
118.0	Aromatic CH
21.4	-CH₃

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
3060 - 3030	Medium	Aromatic C-H Stretch
2920, 2860	Medium	-CH₃ Stretch
1585, 1490	Strong	Aromatic C=C Bending
1240	Strong	Aryl-O-Aryl Asymmetric Stretch
880 - 750	Strong	Aromatic C-H Out-of-Plane Bending

Mass Spectrometry (MS)

m/z	Relative Intensity (%)	Assignment
184	100	[M] ⁺ (Molecular Ion)
91	24.6	[C ₇ H ₇]+
141	15.7	[M - CH₃O] ⁺
65	15.1	[C₅H₅]+
51	13.0	[C ₄ H ₃]+
77	12.8	[C ₆ H ₅]+
39	10.3	[C₃H₃]+
155	10.8	[M - C ₂ H ₅] ⁺
156	9.8	[M - C ₂ H ₄] ⁺
183	8.3	[M - H] ⁺

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectral data are outlined below.

NMR Spectroscopy

A sample of m-phenoxytoluene (typically 10-20 mg for ¹H NMR and 50-100 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm). The solution is then transferred to a 5 mm NMR tube.

- Instrument: Varian CFT-20 or equivalent NMR spectrometer.[1]
- Frequency: 20 MHz for ¹³C NMR.
- ¹H NMR: Standard pulse sequences are used to acquire the proton spectrum.
- ¹³C NMR: Proton-decoupled spectra are acquired to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

The IR spectrum of neat m-phenoxytoluene is obtained using a Fourier Transform Infrared (FTIR) spectrometer.

- Technique: A capillary cell is used for the neat liquid sample.[1]
- Instrument: A Bruker or equivalent FTIR spectrometer.
- Procedure: A drop of the liquid is placed between two KBr or NaCl plates to form a thin film.
 The spectrum is then recorded.

Mass Spectrometry (MS)


Mass spectral data is acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system.

- Technique: Electron Ionization (EI).
- Sample Introduction: The sample is introduced via a gas chromatograph to separate it from any impurities.
- Ionization Energy: 70 eV.
- Data Source: NIST Mass Spectrometry Data Center.[1]

Spectral Data Acquisition and Analysis Workflow

The following diagram illustrates the logical workflow for the acquisition and analysis of spectral data for m-phenoxytoluene.

Click to download full resolution via product page

Spectral analysis workflow for m-phenoxytoluene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 3-Phenoxytoluene | C13H12O | CID 19165 - PubChem [pubchem.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [An In-depth Technical Guide to the Spectral Data of m-Phenoxytoluene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b042325#spectral-data-for-m-phenoxytoluene-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com